BENGHE Foundational & Exploratory

Check Availability & Pricing

In-silico prediction of 1-(4-Methylpyridin-2-
yl)piperazine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(4-Methylpyridin-2-yl)piperazine

Cat. No.: B109234

An In-Depth Technical Guide to the In-Silico Prediction of 1-(4-Methylpyridin-2-yl)piperazine
Bioactivity

Introduction

1-(4-Methylpyridin-2-yl)piperazine is a small molecule featuring both a pyridine and a
piperazine moiety. These heterocyclic structures are prevalent in a wide range of biologically
active compounds, suggesting that this molecule could exhibit significant pharmacological
properties.[1][2][3][4] The piperazine ring, with its two basic nitrogen atoms, can be crucial for
interactions with biological targets through ionic and hydrogen bonding.[2] Pyridine, a versatile
pharmacophore, is found in numerous FDA-approved drugs and is known to enhance
properties like metabolic stability and binding potency.[3] This guide outlines a comprehensive
in-silico approach to predict the potential bioactivities of 1-(4-Methylpyridin-2-yl)piperazine,
details hypothetical experimental validation, and presents data in a structured format for
researchers in drug discovery.

Compound Profile:
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Property Value Source
1-(4-methylpyridin-2-

IUPAC Name ] ] PubChem|[5]
yl)piperazine

Molecular Formula C10H15N3 PubChem|[5]

Molecular Weight 177.25 g/mol Amerigo Scientific[6]

CAS Number 34803-67-3 Amerigo Scientific[6]

Canonical SMILES

CC1=CC(=NC=C1)N2CCNCC

2

PubChem[5]

In-Silico Bioactivity Prediction Workflow

A systematic in-silico workflow can efficiently screen for potential biological targets and predict

the bioactivity of 1-(4-Methylpyridin-2-yl)piperazine. This multi-step process involves ligand-

based and structure-based computational methods.
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Figure 1: In-silico workflow for bioactivity prediction.

Ligand-Based Methods

These methods utilize the structure of the query molecule to infer its properties based on the
known activities of similar compounds.

o Chemical Similarity Searching: This initial step involves screening large chemical databases
(e.g., ChEMBL, PubChem) to find molecules structurally similar to 1-(4-Methylpyridin-2-
yl)piperazine. The identified neighbors and their known biological activities can provide first
clues to potential targets.[7]

e Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate
molecular descriptors (e.g., physicochemical, topological) with biological activity.[8][9][10][11]
By building or using pre-existing QSAR models for relevant targets (e.g., kinases, GPCRS),
the activity of 1-(4-Methylpyridin-2-yl)piperazine can be predicted. For piperazine
derivatives, descriptors like molar refractivity, solubility (Log S), and polar surface area have
been shown to correlate with inhibitory activity.[8]

» Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of
features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary
for biological activity.[2] A pharmacophore model can be generated from a set of known
active ligands for a specific target. The 1-(4-Methylpyridin-2-yl)piperazine structure can
then be screened against a library of pharmacophore models to identify potential targets.
Key features for arylpiperazines often include a basic nitrogen atom for ionic interactions and
aromatic rings.[2][12]

Structure-Based Methods

When a 3D structure of a potential biological target is available, structure-based methods can
be employed to predict binding.

e Molecular Docking: This technique predicts the preferred orientation of a ligand when bound
to a receptor, estimating the binding affinity.[13][14][15] For instance, based on the activities
of similar compounds, 1-(4-Methylpyridin-2-yl)piperazine could be docked into the binding
sites of targets like dopamine D2 receptors, serotonin 5-HT2A receptors, or various kinases.
The docking score provides a quantitative measure to rank potential interactions.
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e Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to
assess the stability of the predicted ligand-receptor complex over time in a simulated
physiological environment. This provides insights into the dynamics of the binding
interactions.

ADMET Prediction

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
properties is crucial for evaluating the drug-likeness of a compound.[8] Online tools like
SwissADME can predict parameters such as gastrointestinal absorption, blood-brain barrier
permeability, and potential for inhibiting cytochrome P450 enzymes.

Predicted Bioactivities and Potential Targets

Based on the prevalence of the pyridine-piperazine scaffold in medicinal chemistry, several
potential bioactivities can be hypothesized for 1-(4-Methylpyridin-2-yl)piperazine.

Table 1: Hypothesized Bioactivities and Potential Targets
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Predicted Bioactivity

Potential Molecular
Targets

Rationale based on
Structural Analogs

Anticancer

Kinases (e.g., mTORC1,
PARP-1), Topoisomerase I,
Carbonic Anhydrase IX

Piperazine derivatives have
shown potent inhibitory activity
against various kinases and
other cancer-related enzymes.
[LI[8I[13][14][16][17]

Antidepressant/Antipsychotic

Serotonin Transporter (SERT),
Dopamine D2 Receptor,
Serotonin 5-HT2A Receptor

Arylpiperazines are a well-
established class of
compounds targeting CNS
receptors and transporters.[2]
[o1[12][18]

Antiviral

Viral enzymes or entry proteins

Piperazine and pyridine
moieties are present in various

antiviral agents.[1]

Enzyme Inhibition

Urease, Acetylcholinesterase

Pyridylpiperazine derivatives
have been synthesized and
evaluated as potent urease
inhibitors.[19]

Potential Signhaling Pathway Involvement: mTORC1

Inhibition

Given that piperazine derivatives have been identified as mTORC1 inhibitors, 1-(4-

Methylpyridin-2-yl)piperazine may modulate this critical cell growth pathway.[8]
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Figure 2: Potential inhibition of the mTORCL1 signaling pathway.
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Experimental Validation Protocols

Following in-silico predictions, experimental validation is essential. Below are detailed protocols
for hypothetical primary screening assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a compound for a specific receptor by measuring its ability
to displace a radiolabeled ligand.

Materials:

HEK293 cells stably expressing the human Dopamine D2 receptor.

[3H]-Spiperone (radioligand).

Haloperidol (positive control).

1-(4-Methylpyridin-2-yl)piperazine (test compound).

Binding buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH 7.4.

96-well microplates, glass fiber filters, scintillation counter.
Protocol:

e Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold
buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh
binding buffer.

o Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone,
and varying concentrations of the test compound or controls.

 Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to
reach equilibrium.

« Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand.
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e Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-
specifically bound radioligand.

o Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined
in the presence of a high concentration of Haloperidol) from total binding. Plot the
percentage of specific binding against the logarithm of the test compound concentration to
determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L)/Kd), where [L] is the radioligand concentration and Kd is its dissociation
constant.[2]
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Figure 3: Workflow for a radioligand binding assay.
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MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is

useful for screening potential anticancer compounds.

Materials:

Human cancer cell line (e.g., A549 lung carcinoma).

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

1-(4-Methylpyridin-2-yl)piperazine (test compound).

Doxorubicin (positive control).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO (Dimethyl sulfoxide).

96-well cell culture plates, microplate reader.

Protocol:

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound
and controls. Include a vehicle-only control (e.g., DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified COz2 incubator.

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells
with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan
crystals.

Formazan Solubilization: Carefully remove the media and add DMSO to each well to
dissolve the formazan crystals.
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o Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using
a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the viability against the logarithm of the compound concentration to
determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

While specific experimental data for 1-(4-Methylpyridin-2-yl)piperazine is not publicly
available, the following tables illustrate how quantitative results from the proposed assays
would be presented. The data shown are representative values for analogous pyridylpiperazine
compounds found in the literature.

Table 2: Representative Binding Affinities for CNS Receptors

Compound ]

Target Assay Type Ki (nM) Reference
Class
Arylpiperazine ) Radioligand o

Dopamine D2 o 154 Fictional Data
Analog Binding
Arylpiperazine Serotonin 5- Radioligand o

8.2 Fictional Data

Analog HT2A Binding
Arylpiperazine Radioligand o

SERT o 25.1 Fictional Data
Analog Binding

Table 3: Representative Antiproliferative and Enzyme Inhibition Activity
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Compound Cell Line /
Assay IC50 (pM) Reference

Class Enzyme
Pyridinylpiperazi A549 (Lun

Y .yp p MTT Assay (Lung 5.8 Fictional Data
ne Derivative Cancer)
Pyridinylpiperazi )

C MTT Assay K562 (Leukemia) 0.5 [1]

ne Derivative
Pyridinylpiperazi Jack Bean

Y .yp p Urease Inhibition 2.0 [19]
ne Derivative Urease
Piperazine- PARP-1 In-silico Docking

) . -7.41 kcal/mol [17]
Naphthoquinone Inhibition Score
Conclusion

The in-silico prediction workflow detailed in this guide provides a robust framework for

hypothesizing the bioactivity of 1-(4-Methylpyridin-2-yl)piperazine. The presence of the

pyridine and piperazine pharmacophores suggests a high likelihood of activity, particularly in

the areas of oncology and neuroscience. Ligand- and structure-based computational methods

can effectively narrow down potential targets and predict binding affinities, while ADMET

profiling assesses drug-likeness. The subsequent experimental validation, through assays such

as radioligand binding and cell proliferation studies, is critical to confirm these computational

hypotheses. This integrated approach of computational prediction followed by targeted

experimental validation is a cornerstone of modern drug discovery, enabling the efficient

identification and optimization of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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